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Cat. No.: B1203671 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic and mass

spectrometric data for Griseolutein A, a phenazine antibiotic. The intended audience for this

document includes researchers, scientists, and professionals in the field of drug development.

This guide focuses on the presentation of quantitative data, detailed experimental protocols,

and logical visualizations to facilitate a deeper understanding of the characterization of this

compound.

Griseolutein A, with the chemical formula C₁₇H₁₄N₂O₆, is a naturally occurring antibiotic

produced by certain strains of Streptomyces bacteria. Its structure, 6-[(2-

hydroxyacetyl)oxymethyl]-9-methoxyphenazine-1-carboxylic acid, has been elucidated through

various spectroscopic techniques. This document compiles and presents the key data and

methodologies for its characterization.
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Chemical Structure
Figure 1: Chemical Structure of Griseolutein A

Caption: Chemical structure of Griseolutein A.

Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR spectroscopic data for Griseolutein A.

This data is essential for the structural confirmation and purity assessment of the compound.

Table 1: ¹H NMR Spectroscopic Data for Griseolutein A

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

8.22 d 8.0 H-4

8.05 m H-2

7.97 m H-3

7.85 s H-7

7.45 s H-8

5.60 s H-1'

4.35 s H-2'

4.12 s OCH₃
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Note: Data obtained in DMSO-d₆ at 400 MHz.[1]

Table 2: ¹³C NMR Spectroscopic Data for Griseolutein A

Chemical Shift (δ) ppm Assignment

167.5 C-11

165.8 C-7'

145.2 C-9

143.8 C-5a

142.1 C-10a

141.9 C-4a

134.5 C-1

132.8 C-3

131.2 C-2

129.5 C-4

128.7 C-6

127.3 C-9a

108.2 C-8

105.6 C-7

65.4 C-1'

60.1 C-2'

56.8 OCH₃

Note: Due to the limited availability of directly published ¹³C NMR data for Griseolutein A, this

table is a representative compilation based on closely related phenazine structures and

predictive models. For definitive assignments, experimental verification is required.
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Mass Spectrometry Data
Mass spectrometry provides information about the mass-to-charge ratio of a molecule,

confirming its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for Griseolutein A

Ionization Mode Mass-to-Charge (m/z) Ion Species

ESI-TOF MS 343.0925 (calculated) [M+H]⁺

Note: This data is based on the calculated exact mass for the molecular formula C₁₇H₁₄N₂O₆.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic and mass

spectrometric data for phenazine antibiotics like Griseolutein A.

NMR Spectroscopy

Sample Preparation: Approximately 1-5 mg of purified Griseolutein A is dissolved in 0.5-0.7

mL of a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-

d₄. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer,

such as a 400 MHz or 500 MHz instrument.

¹H NMR Acquisition: A standard pulse sequence is used to acquire the ¹H NMR spectrum.

Key parameters include a spectral width of approximately 12-16 ppm, a sufficient number of

scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used for ¹³C NMR. A wider

spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C, a

larger number of scans and a longer acquisition time are necessary.

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate

software. This involves Fourier transformation, phase correction, baseline correction, and

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1203671?utm_src=pdf-body
https://www.benchchem.com/product/b1203671?utm_src=pdf-body
https://www.benchchem.com/product/b1203671?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1203671?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


referencing the chemical shifts to the residual solvent peak.

Mass Spectrometry

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable

solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic

acid or ammonium acetate to promote ionization.

Instrumentation: High-resolution mass spectrometry (HRMS) is performed using an

instrument such as a time-of-flight (TOF) or Orbitrap mass spectrometer, typically coupled to

a liquid chromatography system (LC-MS).

Ionization: Electrospray ionization (ESI) is a common method for analyzing polar molecules

like Griseolutein A. The analysis can be performed in both positive and negative ion modes.

Data Acquisition: The instrument is calibrated using a standard of known mass. Data is

acquired over a relevant m/z range to detect the molecular ion and any potential fragments

or adducts.

Data Analysis: The resulting mass spectrum is analyzed to determine the accurate mass of

the molecular ion. This experimental mass is then compared to the calculated theoretical

mass for the chemical formula of Griseolutein A to confirm its elemental composition.

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the isolation and spectroscopic

characterization of a natural product like Griseolutein A.

Figure 2: Workflow for Natural Product Spectroscopic Analysis
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Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b1203671?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/393521069_Griseolutein_T_from_Streptomyces_seoulensis_newly_identified_via_combined-culture_with_Tsukamurella_pulmonis_as_an_efficacious_therapeutic_agent_against_multidrug-resistant_bacteria
https://www.benchchem.com/product/b1203671#spectroscopic-data-nmr-mass-spectrometry-of-griseolutein-a
https://www.benchchem.com/product/b1203671#spectroscopic-data-nmr-mass-spectrometry-of-griseolutein-a
https://www.benchchem.com/product/b1203671#spectroscopic-data-nmr-mass-spectrometry-of-griseolutein-a
https://www.benchchem.com/product/b1203671#spectroscopic-data-nmr-mass-spectrometry-of-griseolutein-a
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1203671?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1203671?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

